molecular formula C17H17ClN2O4S B2858373 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine CAS No. 862794-45-4

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

Cat. No.: B2858373
CAS No.: 862794-45-4
M. Wt: 380.84
InChI Key: AKGGSKJKEYPVTH-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by:

  • A 4-chlorobenzenesulfonyl group at the 4-position of the oxazole ring.
  • A furan-2-yl substituent at the 2-position.
  • An N-(2-methylpropyl)amine group at the 5-position.

This structure combines sulfonyl, heteroaromatic (furan), and branched alkylamine moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(2)10-19-16-17(20-15(24-16)14-4-3-9-23-14)25(21,22)13-7-5-12(18)6-8-13/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGSKJKEYPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The furan and oxazole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound N-(2-methylpropyl) C₁₉H₁₈ClN₃O₄S 419.88* N/A
4-(4-Chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine N-(4-fluorophenyl) C₁₉H₁₃ClFN₃O₄S 449.84
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine N-(3-morpholin-4-ylpropyl); 2-chlorophenyl C₂₃H₂₅ClN₄O₄S 513.02
N-Benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine N-benzyl C₂₀H₁₅ClN₂O₄S 414.86
4-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine N-(pyridin-3-ylmethyl) C₁₉H₁₄ClN₃O₄S 415.85

Notes:

  • The N-substituent significantly influences solubility and target affinity. For example, the N-(2-methylpropyl) group in the target compound may enhance lipophilicity compared to polar groups like morpholinylpropyl or pyridinylmethyl .
  • The 4-chlorobenzenesulfonyl group is conserved across analogs, suggesting its role in stabilizing interactions (e.g., hydrogen bonding or π-stacking) with biological targets.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonyl and amine groups may improve aqueous solubility relative to purely aromatic analogs.
  • Metabolic Stability : The furan ring may undergo oxidative metabolism, while the sulfonyl group could reduce CYP450-mediated degradation .

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an oxazole ring and furan groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 410.8 g/mol. The presence of functional groups such as sulfonamides and oxazoles contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S
Molecular Weight410.8 g/mol
StructureStructure

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It may alter the function of specific receptors, leading to downstream effects on cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Case Studies and Research Findings

Several studies have explored the biological properties of this compound and its derivatives:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxicity against cancer cell lines. For instance, modifications to the oxazole structure have been linked to enhanced anticancer properties .
    CompoundIC50 (μM)
    4a2.07
    4b2.25
    4c2.29
  • Antimicrobial Studies : A series of compounds with similar structural features were evaluated for their antibacterial properties. The results indicated that certain derivatives displayed significant inhibitory effects against pathogenic bacteria .
  • Docking Studies : Molecular docking simulations have revealed potential binding interactions with target proteins, providing insights into the compound's mechanism of action .

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